![molecular formula C17H14ClF3O3S B3138023 Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate CAS No. 444917-00-4](/img/structure/B3138023.png)

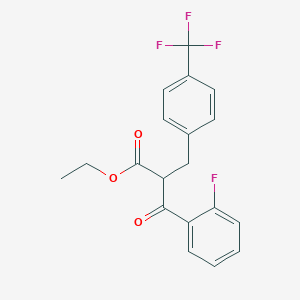

Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate

Vue d'ensemble

Description

Synthesis Analysis

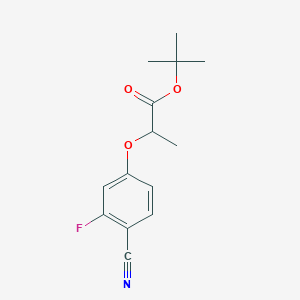

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the halogen substituents, and the formation of the propionate ester . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and phenyl rings would contribute to the compound’s stability . The halogen substituents would likely affect the compound’s reactivity and polarity.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the ester group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen substituents might increase its density and boiling point compared to similar compounds without halogens. The aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique

Antioxidant Capacity Assays

A study on the ABTS/PP decolorization assay of antioxidant capacity illustrates the importance of understanding reaction pathways in evaluating the antioxidant capabilities of compounds, including those with complex structures similar to the compound . This research elucidates two principal reaction pathways for antioxidants, highlighting the specificity of certain reactions and the need for further elucidation in the context of total antioxidant capacity assessments (Ilyasov et al., 2020).

Environmental Fate of Chemicals

Research on the occurrence, fate, and behavior of parabens in aquatic environments reviews the knowledge on how similar synthetic compounds behave and degrade in water bodies. Such studies are vital for understanding the environmental impact of a wide range of chemicals, including potentially Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate, given its structural and functional similarities to parabens (Haman et al., 2015).

Toxicological Reviews

A toxicological review of Ethyl tertiary-Butyl Ether (ETBE), another synthetic compound, provides insights into the toxicology, metabolism, and potential health impacts of synthetic organic chemicals. Such reviews are crucial for assessing the safety and environmental effects of chemicals, including those with complex structures (Mcgregor, 2007).

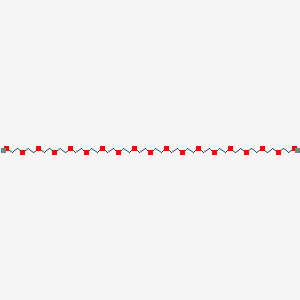

Solubility and Phase Behavior Studies

The investigation into the solubility and phase behavior of ionic liquids with aliphatic and aromatic solutes, including diverse compounds, sheds light on the solubility properties that might be applicable to understanding the physical chemistry of this compound. Such studies are foundational in applications ranging from separation processes to solvent systems (Visak et al., 2014).

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the methodologies and analytical techniques relevant for the synthesis and characterization of complex organic compounds like this compound. Understanding these synthetic routes and structural characterizations is essential for developing new compounds with specific properties (Issac & Tierney, 1996).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

ethyl 3-(5-chlorothiophen-2-yl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3O3S/c1-2-24-16(23)12(15(22)13-7-8-14(18)25-13)9-10-3-5-11(6-4-10)17(19,20)21/h3-8,12H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMJVHNEPJTBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

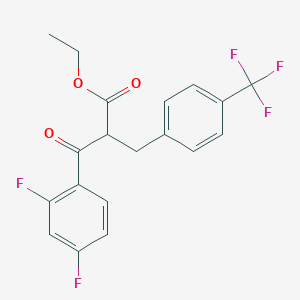

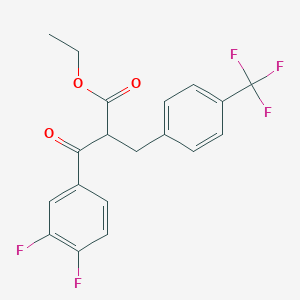

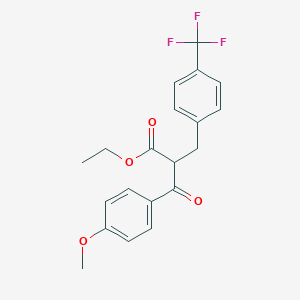

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3137948.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)

![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)